molecular formula C10H15FN2O4S B2959027 Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)azetidine-1-carboxylate CAS No. 2287299-56-1

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)azetidine-1-carboxylate

Cat. No.: B2959027
CAS No.: 2287299-56-1
M. Wt: 278.3
InChI Key: YTZFOPOBZRTBAS-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyano group, a fluorosulfonylmethyl group, and an azetidine ring

Preparation Methods

The synthesis of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions.

    Addition of the fluorosulfonylmethyl group: This can be done using fluorosulfonylation reagents under controlled conditions.

    Attachment of the tert-butyl group: This is usually accomplished through esterification reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or fluorosulfonylmethyl groups are replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano and fluorosulfonylmethyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The azetidine ring structure may also play a role in the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)azetidine-1-carboxylate can be compared with similar compounds such as:

    Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate: This compound has a similar azetidine ring structure but differs in the substituents attached to the ring.

    Tert-butyl 2-((methylsulfonyl)oxy)methylazetidine-1-carboxylate: Another similar compound with different substituents, which may result in different chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-cyano-3-(fluorosulfonylmethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O4S/c1-9(2,3)17-8(14)13-5-10(4-12,6-13)7-18(11,15)16/h5-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZFOPOBZRTBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CS(=O)(=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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